Cyclomethycaine
Overview
Description
Cyclomethycaine is a local anesthetic . It was first approved for use by the Food and Drug Administration in 1948 . The IUPAC name for Cyclomethycaine is 4-(cyclohexoxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester .
Synthesis Analysis
While specific synthesis details for Cyclomethycaine were not found, local anesthetics are generally synthesized through a series of chemical reactions . The process often involves the combination of specific sodium ion (Na+) channel sites on the nerve membrane .Molecular Structure Analysis
The molecular formula of Cyclomethycaine is C22H33NO3 . Its average mass is 359.502 Da and its monoisotopic mass is 359.246033 Da .Physical And Chemical Properties Analysis
Cyclomethycaine has a density of 1.1±0.1 g/cm3, a boiling point of 486.4±25.0 °C at 760 mmHg, and a flash point of 248.0±23.2 °C . It has a molar refractivity of 104.3±0.3 cm3, and a molar volume of 340.4±3.0 cm3 .Scientific Research Applications
Toxic Cardiac Reaction to Drugs Absorbed Percutaneously : A study reported a case where a 2-month-old boy became critically ill with heart block, congestive heart failure, and convulsions following the cutaneous application of Cyclomethycaine for treating seborrheic dermatitis. This highlights the potential toxic effects of local anesthetics like Cyclomethycaine (Tenley & Friedman, 1966).
Effectiveness in Treating Morphine Dependence : A study demonstrated that Cyclomethycaine and its enantiomers, which display α2C-adrenoreceptor agonism and α2A-adrenoreceptor antagonism, significantly decreased naloxone-precipitated withdrawal symptoms in mice at very low doses. This indicates the potential of Cyclomethycaine in managing opioid addiction (Del Bello et al., 2012).
Safety and Toxicity Assessments : Cyclomethycaine has been evaluated for safety and toxicity. For instance, a study on the safety assessment of Cyclomethicone (a related compound) found that it was safe as a cosmetic ingredient in present practices of use. Although not directly about Cyclomethycaine, this study provides insights into the safety profiles of related compounds (International Journal of Toxicology, 1991).
Cyclometalation Mechanisms : Research into the mechanisms of cyclometalation, including the study of compounds like Cyclomethycaine, has been conducted. Such studies provide a deeper understanding of chemical processes and applications in various fields like catalysis and material science (Davies, Donald, & Macgregor, 2005).
Endothelial Toxicity of Related Compounds : Studies on compounds similar to Cyclomethycaine, like Cyclosporine, have been conducted to understand their impact on endothelial cells, which can provide insights into potential side effects and toxicity levels (Gallego et al., 1994).
Safety And Hazards
properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20/h11-14,18,20H,2-10,15-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRNESBGEGGQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057643 | |
Record name | Cyclomethycaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclomethycaine | |
CAS RN |
139-62-8 | |
Record name | Cyclomethycaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclomethycaine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclomethycaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOMETHYCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15E9I74NZ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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